![molecular formula C18H27BrN2O2 B2740501 tert-Butyl [1-(4-bromobenzyl)piperidin-4-yl]methylcarbamate CAS No. 1286272-90-9](/img/structure/B2740501.png)
tert-Butyl [1-(4-bromobenzyl)piperidin-4-yl]methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl [1-(4-bromobenzyl)piperidin-4-yl]methylcarbamate” is a chemical compound with the molecular formula C18H27BrN2O2 and a molecular weight of 383.33. It is used for research and development .
Molecular Structure Analysis
The molecular structure of “tert-Butyl [1-(4-bromobenzyl)piperidin-4-yl]methylcarbamate” is defined by its molecular formula C18H27BrN2O2 . For a more detailed analysis, techniques such as X-ray crystallography could be used .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl [1-(4-bromobenzyl)piperidin-4-yl]methylcarbamate” include its molecular formula C18H27BrN2O2 and molecular weight 383.33. More detailed properties such as melting point, boiling point, and density could be determined through experimental analysis .Scientific Research Applications
Synthesis and Characterization
Compounds similar to tert-Butyl [1-(4-bromobenzyl)piperidin-4-yl]methylcarbamate have been synthesized and characterized, with their structure confirmed via spectroscopic methods like LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis. For example, Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, characterizing its structure and evaluating its in vitro antibacterial and anthelmintic activity, demonstrating moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
Medicinal Chemistry Applications
Zhang et al. (2018) reported on the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs. Their work illustrates the compound's role in developing drugs targeting cancer, particularly through the PI3K/AKT/mTOR pathway, showing the chemical's potential in medicinal chemistry and drug development (Zhang et al., 2018).
Advanced Organic Synthesis Techniques
Research by Imamoto et al. (2012) on rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes showcases the compound's utility in synthesizing chiral pharmaceutical ingredients, demonstrating the importance of such compounds in the development of asymmetric synthesis techniques (Imamoto et al., 2012).
Crystallography and Material Science
In the field of crystallography and material science, compounds structurally related to tert-Butyl [1-(4-bromobenzyl)piperidin-4-yl]methylcarbamate have been studied for their crystalline properties and intermolecular interactions. For instance, the work of Das et al. (2016) on two carbamate derivatives highlighted the significance of strong and weak hydrogen bonds in assembling molecules into a three-dimensional architecture, contributing to our understanding of molecular structures and their potential applications in material science (Das et al., 2016).
Safety and Hazards
Mechanism of Action
Mode of Action
The exact mode of action of “tert-Butyl [1-(4-bromobenzyl)piperidin-4-yl]methylcarbamate” is currently unknown due to the lack of specific information . The interaction of this compound with its targets and the resulting changes would be determined by its chemical structure and properties.
properties
IUPAC Name |
tert-butyl N-[[1-[(4-bromophenyl)methyl]piperidin-4-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)20-12-14-8-10-21(11-9-14)13-15-4-6-16(19)7-5-15/h4-7,14H,8-13H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDUWEIFWYQCGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl [1-(4-bromobenzyl)piperidin-4-yl]methylcarbamate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.